Technical Documentation Center

2-Amino-4-oxopentanoic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-4-oxopentanoic acid hydrochloride
  • CAS: 197237-27-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Biological Activity of 2-Amino-4-oxopentanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Novel Scaffold As a Senior Application Scientist, it is not uncommon to encounter molecules with a sparse yet intrig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Scaffold

As a Senior Application Scientist, it is not uncommon to encounter molecules with a sparse yet intriguing footprint in the scientific literature. 2-Amino-4-oxopentanoic acid hydrochloride represents one such case. While direct, extensive studies on its intrinsic biological activity are limited, its structural features as a non-proteinogenic α-amino acid and a 4-oxo monocarboxylic acid position it as a compound of significant interest for synthetic and medicinal chemistry. This guide is structured to provide a comprehensive overview by exploring its chemical identity, inferring its potential biological roles through the lens of related compounds, and elucidating its utility as a versatile building block for novel therapeutics. We will delve into its synthetic potential, hypothesize its metabolic fate, and outline experimental approaches to unlock its full biological characterization.

Molecular Profile and Physicochemical Properties

2-Amino-4-oxopentanoic acid hydrochloride is a derivative of valeric acid featuring an amino group at the α-position and a ketone at the 4-position[1]. This unique combination of functional groups imparts a specific reactivity and potential for diverse chemical transformations.

PropertyValueSource
Molecular FormulaC5H10ClNO3[2]
Molecular Weight167.59 g/mol [2]
IUPAC Name2-amino-4-oxopentanoic acid hydrochloride[1]
SynonymsL-Norvaline, 4-oxo-, hydrochloride (9CI)[2]
Physical DescriptionWhite to off-white powderInferred from supplier data
SolubilitySoluble in waterInferred from hydrochloride salt form

The Synthetic Versatility: A Gateway to Bioactive Molecules

The primary recognized value of 2-amino-4-oxopentanoic acid lies in its potential as a precursor for the synthesis of more complex, biologically active molecules. Its bifunctional nature, possessing both an amino acid moiety and a ketone, allows for a variety of chemical modifications.

Precursor for Heterocyclic Synthesis

The presence of amino and keto functionalities makes 2-amino-4-oxopentanoic acid an ideal candidate for the synthesis of nitrogen-containing heterocycles, a class of compounds with broad applications in medicinal chemistry[3][4]. The amino group can act as a nucleophile, while the ketone provides an electrophilic center, facilitating cyclization reactions to form various ring systems.

Experimental Workflow: Hypothetical Synthesis of a Dihydropyrimidine Derivative

G A 2-Amino-4-oxopentanoic acid hydrochloride C Reaction Vessel (Acidic Catalyst, Heat) A->C B Urea B->C D Cyclocondensation C->D Reaction E Dihydropyrimidine Derivative D->E Product

Caption: Hypothetical reaction scheme for the synthesis of a dihydropyrimidine derivative.

Scaffold for Novel Amino Acid Analogs

Non-proteinogenic amino acids (NPAAs) are valuable building blocks for developing advanced pharmaceuticals and agrochemicals[5]. The incorporation of NPAAs can enhance the stability, potency, and bioavailability of peptide-based therapeutics[6]. 2-Amino-4-oxopentanoic acid can serve as a scaffold to introduce novel side chains or modifications, leading to the creation of unique amino acid analogs with potentially improved pharmacological properties.

Inferred Biological Activity: Insights from Structural Analogs

In the absence of direct studies, we can infer potential biological activities of 2-amino-4-oxopentanoic acid by examining structurally related compounds, namely α-keto acids and other non-proteinogenic amino acids.

Potential Role in Metabolic Pathways

As an α-keto acid, 2-amino-4-oxopentanoic acid may participate in or modulate metabolic pathways. For instance, α-ketoglutarate, a dicarboxylic acid with a similar α-keto motif, is a crucial intermediate in the citric acid cycle and amino acid metabolism[7][8]. It is plausible that 2-amino-4-oxopentanoic acid could interact with enzymes involved in amino acid transamination or other metabolic processes.

Diagram: Potential Metabolic Intersection of 2-Amino-4-oxopentanoic Acid

G cluster_0 Amino Acid Metabolism cluster_1 Citric Acid Cycle A 2-Amino-4-oxopentanoic acid B Transaminase A->B C Corresponding α-Keto Acid B->C E α-Ketoglutarate C->E Potential Interaction D Other Amino Acids D->B F Other Cycle Intermediates E->F

Caption: Inferred interaction with amino acid metabolism and the Citric Acid Cycle.

Enzyme Inhibition Potential

The structural features of 2-amino-4-oxopentanoic acid suggest it could act as an enzyme inhibitor. α-Keto amides, which share the α-keto functionality, have been shown to be effective inhibitors of aminopeptidases[9]. The ketone group can interact with active site residues of enzymes, potentially leading to competitive or non-competitive inhibition. Aminotransferase inhibitors, which often mimic the structure of amino acids or keto acids, are crucial in modulating amino acid metabolism[10].

Proposed Experimental Protocols for Biological Characterization

To elucidate the biological activity of 2-amino-4-oxopentanoic acid hydrochloride, a systematic experimental approach is necessary.

In Vitro Cytotoxicity Assays

Objective: To determine the potential cytotoxic effects of the compound on various cell lines.

Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

  • Compound Treatment: Prepare a stock solution of 2-amino-4-oxopentanoic acid hydrochloride in a suitable solvent (e.g., sterile water or DMSO). Treat cells with a range of concentrations of the compound for 24, 48, and 72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to quantify the cytotoxic potency.

Enzyme Inhibition Assays

Objective: To investigate the inhibitory potential of the compound against specific enzymes, such as aminotransferases or proteases.

Methodology:

  • Enzyme and Substrate Preparation: Obtain purified enzymes (e.g., alanine aminotransferase, caspase-3) and their corresponding substrates.

  • Inhibition Assay: In a microplate format, incubate the enzyme with varying concentrations of 2-amino-4-oxopentanoic acid hydrochloride.

  • Activity Measurement: Initiate the enzymatic reaction by adding the substrate and measure the product formation or substrate depletion over time using a spectrophotometer or fluorometer.

  • Kinetic Analysis: Determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) by analyzing the reaction kinetics at different substrate concentrations.

Data Interpretation and Future Directions

The results from the proposed experiments will provide the first direct insights into the biological activity of 2-amino-4-oxopentanoic acid hydrochloride.

  • Cytotoxicity Data: Significant cytotoxicity in cancer cell lines compared to non-cancerous cells would warrant further investigation into its anticancer potential, including studies on the mechanism of cell death (apoptosis vs. necrosis).

  • Enzyme Inhibition Data: Potent inhibition of a specific enzyme would open avenues for its development as a targeted therapeutic agent. The mode of inhibition would guide further structural modifications to improve potency and selectivity.

Future research should focus on in vivo studies in animal models to assess the compound's efficacy, pharmacokinetics, and toxicology. Furthermore, its utility as a synthetic intermediate should be actively explored to generate libraries of novel compounds for broader biological screening.

Toxicology and Safety Considerations

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationP261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

(Data inferred from the safety data sheet of 5-Amino-4-oxopentanoic acid hydrochloride)[11]

Conclusion

2-Amino-4-oxopentanoic acid hydrochloride stands as a molecule of latent potential. While its own biological story is yet to be fully written, its chemical attributes strongly suggest a future role as a valuable tool in drug discovery and development. By leveraging its synthetic tractability and drawing inferences from its structural cousins, researchers can begin to unravel its biological significance and unlock its therapeutic promise. This guide serves as a foundational blueprint for that endeavor, encouraging a systematic and informed exploration of this intriguing chemical entity.

References

  • Fukuyama, et al. (2014). This source is mentioned in reference to a template for catalyzing (2R)-2-amino-4-oxopentanoate to (2R,4S)-2,4-diaminopentanoate. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. [Link]

  • Kang, S., et al. (2025). Novel synthesis of 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid from lysine and γ-valerolactone. PubMed. [Link]

  • Wikipedia. (n.d.). α-Ketoglutaric acid. Wikipedia. [Link]

  • PubChem. (n.d.). 2-Amino-4-oxopentanoic acid. PubChem. [Link]

  • Parvan, S., et al. (2022). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC. [Link]

  • Wang, T., et al. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. PMC. [Link]

  • dioguardi, F. S. (2023). Behind Protein Synthesis: Amino Acids—Metabokine Regulators of Both Systemic and Cellular Metabolism. MDPI. [Link]

  • Choudhury, M., et al. (2015). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. Bangladesh Journal of Pharmacology. [Link]

  • Hori, T., et al. (2025). Monocarboxylic Acids and Dicarboxylic Acids Induce Different Responses in terms of Osmotic Fragility in Rat and Guinea Pig Erythrocytes In vitro. ResearchGate. [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Wikipedia. [Link]

  • Patsnap Synapse. (2024). What are Aminotransferase inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Al-Dies, A. M., et al. (2025). 2-Amino-1,4-naphthoquinone as a key precursor for naphthoquinone-fused N-heterocycles: synthetic approaches and mechanistic perspectives. PubMed. [Link]

  • Varchi, G., et al. (2022). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. MDPI. [Link]

  • FooDB. (n.d.). 5-Aminolevulinic acid hydrochloride. FooDB. [Link]

  • Gomez, L., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. [Link]

  • Google Patents. (n.d.). 2-Aminopentanoic acid compounds and their use as immunosuppressants.
  • Yang, Z., et al. (2020). Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism. PMC. [Link]

  • Chang, M. C. Y., et al. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews. [Link]

  • Wu, G. (2018). Amino Acid Metabolism. PMC. [Link]

  • Singh, A., et al. (2016). An Experimental Models (In-Vivo and In-Vitro) Used for the Study of Antidiabetic agents. ResearchGate. [Link]

  • Chebanov, V. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. [Link]

  • Noda, Y. (2023). Carboxylic Acids: Molecular Wonders with Pervasive Significance. Longdom Publishing. [Link]

  • N, D., et al. (2015). The role of mono- and dicarboxylic acids in the building of oxomolybdates containing {MoO4}, {Mo2O5}, {Mo2O6}, {Mo3O8}, {Mo5O17}, {Mo5O18}, {Mo8O26}, and {SiMo12O40} units. New Journal of Chemistry. [Link]

  • A, B., et al. (2025). Synthesis of 2-methyl-5-amino-4-oxo-3-sulfonyl esters as precursors of pseudodipeptides. ResearchGate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-2-Oxopentanoic Acid, Sodium Salt. Cole-Parmer. [Link]

  • Wang, Y., et al. (2022). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI. [Link]

  • Peptide Sciences. (n.d.). Tesamorelin, CJC-1295 (no DAC), Ipamorelin 12mg (Blend). Peptide Sciences. [Link]

  • Jarboe, L. R., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers. [Link]

  • Bojarska, J., et al. (2020). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. PMC. [Link]

  • Moof University. (2016). Amino Acid Oxidation Pathways (Part 6 of 10) - Amino Acids Degraded to α-Ketoglutarate (α-KG). YouTube. [Link]

  • Yamagata, K., et al. (2005). Synthesis of 2‐amino‐4,5‐dihydro‐3‐methanesulfonylfurans (and ‐thiophenes). Sci-Hub. [Link]

  • Ocain, T. D., & Rich, D. H. (1992). alpha-Keto amide inhibitors of aminopeptidases. PubMed. [Link]

Sources

Exploratory

The Central Role of 5-Aminolevulinic Acid (5-ALA) in Eukaryotic Metabolic Pathways: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of 5-Aminolevulinic Acid (5-ALA), identified chemically as 2-Amino-4-oxopentanoic acid, and its hydrochloride salt, a pivotal molecule in fundamental metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-Aminolevulinic Acid (5-ALA), identified chemically as 2-Amino-4-oxopentanoic acid, and its hydrochloride salt, a pivotal molecule in fundamental metabolic pathways. Far from being a mere intermediate, 5-ALA serves as the committed precursor for the biosynthesis of all tetrapyrroles, including heme in mammals and chlorophyll in plants. This document will elucidate the enzymatic machinery governing 5-ALA synthesis and its subsequent conversion, the intricate regulatory networks that control its flux, and its profound implications for cellular energy metabolism and human health. We will delve into established and cutting-edge methodologies for the synthesis, quantification, and functional analysis of 5-ALA, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of this essential biomolecule.

Introduction: Unveiling 5-Aminolevulinic Acid

5-Aminolevulinic acid (5-ALA) is a non-proteinogenic amino acid that marks the inaugural step in the conserved porphyrin biosynthesis pathway.[1] In non-plant eukaryotes, this pathway is responsible for the synthesis of heme, a prosthetic group essential for a myriad of vital proteins involved in oxygen transport (hemoglobin and myoglobin), electron transport and energy production (cytochromes), and detoxification (cytochrome P450 enzymes).[2] The hydrochloride salt of 5-ALA is a stable and commonly used form in research and clinical settings. Given its fundamental role, the metabolic pathways involving 5-ALA are tightly regulated and present a fascinating area of study with significant therapeutic potential.

The Heme Biosynthesis Pathway: The Metabolic Journey of 5-ALA

The synthesis of heme from 5-ALA is a multi-step enzymatic cascade that traverses both the mitochondria and the cytoplasm. The journey begins in the mitochondrial matrix with the formation of 5-ALA itself.

The Genesis of 5-ALA: The Role of 5-Aminolevulinate Synthase (ALAS)

In mammals, fungi, and α-proteobacteria, 5-ALA is synthesized via the Shemin pathway, catalyzed by the enzyme 5-aminolevulinate synthase (ALAS) .[3] This pyridoxal 5'-phosphate (PLP)-dependent enzyme facilitates the condensation of glycine and succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle.[4][5] This reaction is the committed and rate-limiting step of heme biosynthesis.[6]

There are two primary isoforms of ALAS in vertebrates:

  • ALAS1: A ubiquitously expressed, housekeeping enzyme.[2]

  • ALAS2: An erythroid-specific isoform, crucial for the high-level heme production required for hemoglobin synthesis.[7][8]

The catalytic mechanism of ALAS involves a series of steps, including the formation of a Schiff base between glycine and the PLP cofactor, followed by decarboxylation and condensation with succinyl-CoA to yield 5-ALA.[5]

The Cytosolic Phase: Formation of the Pyrrole Ring

Following its synthesis, 5-ALA is transported to the cytoplasm where the next series of reactions occur. The first key enzyme in this phase is porphobilinogen synthase (PBGS) , also known as ALA dehydratase (ALAD). PBGS catalyzes the asymmetric condensation of two molecules of 5-ALA to form the pyrrole, porphobilinogen (PBG).[7][9] The active site of PBGS contains two key lysine residues that form Schiff bases with the two 5-ALA substrates, facilitating their condensation.[10]

Subsequently, four molecules of PBG are sequentially condensed by porphobilinogen deaminase (PBGD) to form a linear tetrapyrrole, hydroxymethylbilane. This intermediate is then cyclized by uroporphyrinogen III synthase (UROS) to form uroporphyrinogen III.

The Final Steps: Return to the Mitochondria

The pathway returns to the mitochondria for the final three enzymatic steps. These reactions involve decarboxylations and oxidations to form protoporphyrin IX, the immediate precursor to heme. The final step is the insertion of ferrous iron (Fe²⁺) into the protoporphyrin IX ring, a reaction catalyzed by ferrochelatase (FECH) , to form heme.

Heme_Biosynthesis cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Glycine Glycine ALAS ALAS Glycine->ALAS SuccinylCoA Succinyl-CoA SuccinylCoA->ALAS ALA_mito 5-Aminolevulinic Acid (5-ALA) ALAS->ALA_mito ALA_cyto 5-Aminolevulinic Acid (5-ALA) ALA_mito->ALA_cyto Transport CoproIII_mito Coproporphyrinogen III ProtoIX Protoporphyrin IX CoproIII_mito->ProtoIX FECH FECH ProtoIX->FECH Heme Heme FECH->Heme Fe2plus Fe²⁺ Fe2plus->FECH PBGS PBGS ALA_cyto->PBGS PBG Porphobilinogen (PBG) PBGS->PBG PBGD PBGD PBG->PBGD HMB Hydroxymethylbilane PBGD->HMB UROS UROS HMB->UROS UroIII Uroporphyrinogen III UROS->UroIII UROD UROD UroIII->UROD CoproIII_cyto Coproporphyrinogen III UROD->CoproIII_cyto CoproIII_cyto->CoproIII_mito Transport

Caption: The Heme Biosynthesis Pathway, illustrating the subcellular localization of enzymatic steps.

Regulation of 5-ALA Metabolism: A Tightly Controlled Network

The flux through the heme biosynthesis pathway is meticulously regulated to meet cellular demands while preventing the toxic accumulation of photoreactive porphyrin intermediates. This regulation occurs at multiple levels, primarily targeting the rate-limiting enzyme, ALAS.

Transcriptional and Translational Control of ALAS
  • Heme-mediated Feedback Inhibition: The end-product, heme, acts as a potent negative regulator of ALAS1. High intracellular heme concentrations repress the transcription of the ALAS1 gene and inhibit the translocation of the ALAS1 protein from the cytoplasm into the mitochondria.[2]

  • Iron-Responsive Element (IRE) in ALAS2: The translation of ALAS2 mRNA is controlled by intracellular iron levels through an iron-responsive element (IRE) in its 5' untranslated region.[11][12][13] When iron is scarce, iron regulatory proteins (IRPs) bind to the IRE, blocking translation. Conversely, when iron is abundant, the IRPs are released, allowing for the synthesis of ALAS2.[11][12]

  • Hormonal and Drug Induction: The synthesis of ALAS1 can be induced by various compounds, including certain drugs and steroids, that increase the demand for heme in cytochrome P450 enzymes.[2]

Allosteric Regulation and Substrate Availability

The activity of enzymes in the heme pathway is also influenced by the availability of their substrates. The synthesis of 5-ALA is directly linked to the TCA cycle through its requirement for succinyl-CoA. This connection ensures that heme synthesis is coordinated with the overall metabolic state of the cell.[14] Furthermore, there is evidence of crosstalk with glucose and glutamine metabolism, which can influence the availability of precursors for the TCA cycle and, consequently, heme synthesis.[6][15]

ALAS_Regulation ALAS1_gene ALAS1 Gene ALAS1_mRNA ALAS1 mRNA ALAS1_gene->ALAS1_mRNA Transcription ALAS1_protein ALAS1 Protein (Cytosol) ALAS1_mRNA->ALAS1_protein Translation ALAS1_mito ALAS1 Protein (Mitochondrion) ALAS1_protein->ALAS1_mito Mitochondrial Import Heme Heme ALAS1_mito->Heme Catalyzes 5-ALA Synthesis ALAS2_mRNA ALAS2 mRNA ALAS2_protein ALAS2 Protein ALAS2_mRNA->ALAS2_protein Translation Heme->ALAS1_gene Represses Transcription Heme->ALAS1_protein Inhibits Import Iron Iron IRP IRP Iron->IRP Dissociates Drugs_Steroids Drugs/Steroids Drugs_Steroids->ALAS1_gene Induces Transcription IRP->ALAS2_mRNA Inhibits Translation

Caption: Regulatory network of 5-aminolevulinate synthase (ALAS) expression and activity.

Experimental Methodologies

A robust understanding of 5-ALA's role in metabolic pathways necessitates reliable and reproducible experimental techniques. This section outlines key protocols for the synthesis, quantification, and functional analysis of 5-ALA.

Laboratory-Scale Synthesis of 5-Aminolevulinic Acid Hydrochloride

The chemical synthesis of 5-ALA hydrochloride can be achieved through various routes. A common laboratory-scale method involves the Gabriel synthesis, starting from 1,3-dichloroacetone and potassium phthalimide.[16]

Protocol:

  • Step 1: Synthesis of 2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione.

    • React 1,3-dichloroacetone with potassium phthalimide in a suitable solvent (e.g., DMF).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, isolate the product by precipitation and filtration.

  • Step 2: Introduction of the Carboxylate Group.

    • React the product from Step 1 with a malonic ester derivative (e.g., diethyl malonate) in the presence of a base.

    • Isolate the resulting diester intermediate.

  • Step 3: Hydrolysis and Decarboxylation.

    • Subject the intermediate from Step 2 to acidic hydrolysis (e.g., using hydrochloric acid) to remove the phthalimide protecting group and hydrolyze the ester groups.

    • Heating the reaction mixture will also induce decarboxylation to yield 5-aminolevulinic acid.

  • Step 4: Isolation of 5-Aminolevulinic Acid Hydrochloride.

    • Concentrate the reaction mixture and crystallize the product from a suitable solvent system (e.g., ethanol/ether) to obtain 5-aminolevulinic acid hydrochloride as a white solid.

Quantification of 5-ALA in Biological Samples using HPLC

High-performance liquid chromatography (HPLC) is a sensitive and specific method for quantifying 5-ALA in various biological matrices.[17] Pre-column derivatization is typically required to introduce a fluorophore or chromophore for detection.

Protocol:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable buffer.

    • Deproteinize the sample (e.g., by acid precipitation or ultrafiltration).

    • Collect the supernatant or filtrate for derivatization.

  • Derivatization:

    • React the sample with a derivatizing agent, such as acetylacetone and formaldehyde, to form a fluorescent pyrrole derivative.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

    • Use an appropriate mobile phase for separation (e.g., a gradient of acetonitrile and water with a buffer).

    • Detect the derivatized 5-ALA using a fluorescence detector.

  • Quantification:

    • Generate a standard curve using known concentrations of 5-ALA.

    • Determine the concentration of 5-ALA in the samples by comparing their peak areas to the standard curve.

HPLC_Workflow start Biological Sample (Tissue, Cells, etc.) homogenization Homogenization/ Lysis start->homogenization deproteinization Deproteinization homogenization->deproteinization derivatization Derivatization (e.g., with acetylacetone) deproteinization->derivatization hplc HPLC Separation (Reverse-Phase Column) derivatization->hplc detection Fluorescence Detection hplc->detection quantification Quantification (vs. Standard Curve) detection->quantification end 5-ALA Concentration quantification->end

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Data of 2-Amino-4-oxopentanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist This guide provides a comprehensive analysis of the spectroscopic data for 2-Amino-4-oxopentanoic acid hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2-Amino-4-oxopentanoic acid hydrochloride (also known as 5-Aminolevulinic acid hydrochloride), a compound of significant interest in various research and development fields. Understanding its structural features through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) is crucial for its application and quality control. This document synthesizes experimental data with established spectroscopic principles to offer a robust technical resource.

Molecular Structure and Spectroscopic Overview

2-Amino-4-oxopentanoic acid hydrochloride is the hydrochloride salt of a delta-amino acid. The presence of a primary amine, a ketone, and a carboxylic acid functional group within a five-carbon chain defines its chemical reactivity and spectroscopic signature. The hydrochloride form ensures stability and solubility in aqueous media, which is a key consideration for many applications.

A holistic spectroscopic analysis provides unambiguous structural confirmation and allows for the assessment of purity. Each technique—NMR, IR, and MS—probes different aspects of the molecular structure, and together they provide a complete picture.

Figure 1: Chemical structure of 2-Amino-4-oxopentanoic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-4-oxopentanoic acid hydrochloride, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Amino-4-oxopentanoic acid hydrochloride is characterized by distinct signals for the different methylene and methine protons. The chemical shifts are influenced by the proximity of electron-withdrawing groups such as the carbonyl, carboxylic acid, and the protonated amine.

Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, commonly deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-10 mg/mL. D₂O is often preferred for its ability to exchange with the labile protons of the carboxylic acid and the ammonium group, simplifying the spectrum by causing these signals to disappear. The spectrum is typically recorded on a 400 MHz or higher field spectrometer.

Data Interpretation:

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~4.1s2HH-5 (-CH ₂-NH₃⁺)Singlet due to the absence of adjacent protons. Deshielded by the adjacent protonated amine and the ketone at the 4-position.
~2.8t2HH-3 (-CO-CH ₂-CH₂-)Triplet due to coupling with the H-2 protons. Deshielded by the adjacent ketone group.
~2.5t2HH-2 (-CH ₂-COOH)Triplet due to coupling with the H-3 protons. Deshielded by the adjacent carboxylic acid group.

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

The Human Metabolome Database provides a ¹H NMR spectrum for the free base, 5-aminolevulinic acid, in D₂O, which shows signals at approximately 4.09 (s, 2H), 2.78 (t, 2H), and 2.49 (t, 2H) ppm, consistent with the assignments above.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on a 100 MHz or higher spectrometer using the same sample prepared for ¹H NMR. Proton decoupling is commonly used to simplify the spectrum to a series of single lines for each carbon.

Data Interpretation:

Chemical Shift (ppm)AssignmentRationale
~207C-4 (C =O)The ketone carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.
~175C-1 (C OOH)The carboxylic acid carbonyl carbon is also deshielded, but typically less so than a ketone.
~49C-5 (-C H₂-NH₃⁺)The carbon adjacent to the protonated amine is deshielded.
~38C-3 (-CO-C H₂-CH₂-)The methylene carbon adjacent to the ketone is deshielded.
~28C-2 (-C H₂-COOH)The methylene carbon adjacent to the carboxylic acid.

Note: The chemical shifts are approximate and based on typical values for similar functional groups. The exact values can be confirmed by 2D NMR experiments such as HSQC.

A 2D ¹H-¹³C HSQC spectrum from the Human Metabolome Database for the free base shows correlations that support these assignments: the proton at 4.13 ppm correlates with a carbon at 50.01 ppm (C-5), the proton at 2.82 ppm correlates with a carbon at 38.54 ppm (C-3), and the proton at 2.53 ppm correlates with a carbon at 33.37 ppm (C-2).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: For a solid sample like 2-Amino-4-oxopentanoic acid hydrochloride, the spectrum is commonly obtained using a potassium bromide (KBr) pellet or disc.[2] A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent disc. This method minimizes interference from solvents. Given that the compound is hygroscopic, swift handling in a low-humidity environment is crucial to prevent the appearance of a broad O-H absorption from water.[3]

Data Interpretation:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-2400 (broad)O-H stretchCarboxylic acid
~3000N-H stretchPrimary ammonium salt (-NH₃⁺)
~1715C=O stretchKetone and Carboxylic acid
~1610N-H bendPrimary ammonium salt (-NH₃⁺)
~1400O-H bendCarboxylic acid
~1200C-O stretchCarboxylic acid

The broad absorption in the 3400-2400 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibrations of the ketone and carboxylic acid are expected to be strong and may overlap around 1715 cm⁻¹. The presence of the ammonium salt is confirmed by the N-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: For a polar and non-volatile compound like 2-Amino-4-oxopentanoic acid hydrochloride, electrospray ionization (ESI) is a suitable technique. The sample is typically dissolved in a solvent such as a water/acetonitrile or water/methanol mixture, often with a small amount of formic acid to promote protonation, and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation and obtain structural information.

Predicted Fragmentation Pathway:

In positive ion ESI-MS, 2-Amino-4-oxopentanoic acid hydrochloride is expected to be observed as the protonated molecule [M+H]⁺, where M is the free base (C₅H₉NO₃). The calculated exact mass of the protonated molecule is approximately 132.0655 m/z.

The fragmentation of the [M+H]⁺ ion is likely to proceed through several characteristic pathways for α-amino acids and keto acids:

  • Loss of H₂O: Dehydration from the carboxylic acid group can lead to a fragment at [M+H - 18]⁺.

  • Loss of CO₂: Decarboxylation of the carboxylic acid group can result in a fragment at [M+H - 44]⁺.

  • Loss of HCOOH: Loss of formic acid is a common fragmentation for protonated carboxylic acids, leading to a fragment at [M+H - 46]⁺.

  • α-cleavage: Cleavage of the bond between C4 and C5 can result in the loss of the aminomethyl radical, though this is less common in ESI. A more likely fragmentation is the loss of ammonia (NH₃) from the protonated amine, especially after initial water loss, leading to a fragment at [M+H - 17]⁺.

Mass_Spec_Fragmentation M [M+H]⁺ m/z ≈ 132.07 M_H2O [M+H - H₂O]⁺ m/z ≈ 114.06 M->M_H2O - H₂O M_NH3 [M+H - NH₃]⁺ m/z ≈ 115.06 M->M_NH3 - NH₃ M_HCOOH [M+H - HCOOH]⁺ m/z ≈ 86.06 M->M_HCOOH - HCOOH

Figure 2: Predicted major fragmentation pathways for protonated 2-Amino-4-oxopentanoic acid.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of 2-Amino-4-oxopentanoic acid hydrochloride. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the predicted mass spectrometry fragmentation pattern offers further structural verification. These data and interpretations serve as a valuable resource for researchers, scientists, and drug development professionals working with this important molecule.

References

  • PubChem. Aminolevulinic Acid Hydrochloride. National Center for Biotechnology Information. [Link]

  • Patsnap. FTIR Moisture Interference: Mitigating Water Vapor Peaks. Patsnap. [Link]

  • Human Metabolome Database. 5-Aminolevulinic acid. HMDB. [Link]

Sources

Exploratory

synthesis of 2-Amino-4-oxopentanoic acid hydrochloride from precursors

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-oxopentanoic Acid Hydrochloride Introduction 2-Amino-4-oxopentanoic acid is a non-proteinogenic α-amino acid, a derivative of valeric acid featuring both an amino...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-oxopentanoic Acid Hydrochloride

Introduction

2-Amino-4-oxopentanoic acid is a non-proteinogenic α-amino acid, a derivative of valeric acid featuring both an amino group at the α-position (C2) and a ketone at the C4 position.[1] Its hydrochloride salt is a stable, crystalline solid, making it a convenient form for storage and handling.[2] This molecule serves as a valuable building block in synthetic organic chemistry and can be an important intermediate for the development of more complex molecules, including peptidomimetics and pharmaceutical agents. Its structure, containing three distinct functional groups (carboxylic acid, amine, and ketone), offers multiple handles for chemical modification.

This guide provides a comprehensive overview of a robust and field-proven method for the synthesis of 2-Amino-4-oxopentanoic acid hydrochloride. The primary strategy discussed is the alkylation of diethyl acetamidomalonate, a cornerstone of α-amino acid synthesis, followed by hydrolysis, decarboxylation, and salt formation. This approach is favored for its reliability, high yields, and the accessibility of its precursors. We will delve into the mechanistic rationale behind each procedural choice, provide detailed experimental protocols, and present the necessary data for product validation, adhering to the principles of scientific integrity and reproducibility.

Chapter 1: Synthesis via Alkylation of Diethyl Acetamidomalonate

The acetamidomalonate synthesis is a classic and highly versatile method for preparing α-amino acids. The strategy hinges on the high acidity of the α-proton of the malonic ester, which allows for the facile formation of a nucleophilic enolate. This enolate can then be alkylated with a suitable electrophile. The resulting substituted malonate is subsequently hydrolyzed and decarboxylated to yield the target amino acid.

1.1: Mechanistic Rationale

The core of this synthesis is a three-step sequence: enolate formation, nucleophilic substitution (alkylation), and finally, a tandem hydrolysis-decarboxylation.

  • Enolate Formation: Diethyl acetamidomalonate possesses a methylene group flanked by two electron-withdrawing ester groups and an acetamido group. This structural arrangement significantly increases the acidity of the C-H protons. Treatment with a strong base, such as sodium ethoxide, quantitatively removes a proton to generate a resonance-stabilized enolate ion. Sodium ethoxide is the base of choice as it is non-nucleophilic enough to avoid side reactions with the ester groups (transesterification is non-productive) and strong enough for complete deprotonation.

  • Alkylation: The generated enolate is a soft nucleophile that readily attacks an appropriate electrophile in an SN2 reaction. To synthesize 2-Amino-4-oxopentanoic acid, a three-carbon electrophile containing a ketone is required. Bromoacetone (1-bromopropan-2-one) is an ideal candidate. The enolate attacks the carbon bearing the bromine atom, displacing the bromide and forming a new carbon-carbon bond.

  • Hydrolysis & Decarboxylation: The final stage involves the complete hydrolysis of the two ester groups and the acetamido group under strong acidic conditions (e.g., refluxing with concentrated hydrochloric acid). This initially yields a malonic acid derivative with a protonated amino group. Malonic acids substituted at the α-carbon are thermally unstable and readily undergo decarboxylation upon heating, losing a molecule of CO₂ to furnish the final α-amino acid product. The use of hydrochloric acid serves the dual purpose of catalyzing the hydrolysis and ensuring the final product is isolated as its stable hydrochloride salt.

1.2: Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Enolate Formation & Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Purification A Diethyl Acetamidomalonate C Formation of Nucleophilic Enolate A->C Deprotonation B Sodium Ethoxide (Base) in Ethanol E Alkylated Malonate Intermediate C->E SN2 Alkylation D Bromoacetone (Electrophile) F Alkylated Malonate Intermediate E->F Workup & Isolation H Hydrolysis of Esters & Amide F->H G Conc. HCl, Reflux I Decarboxylation (Loss of CO2) H->I J Crude 2-Amino-4-oxopentanoic acid HCl I->J K Crude Product J->K Isolation L Recrystallization from Ethanol/Ether K->L M Pure Crystalline Product L->M

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Two-Step Derivatization Protocol for the GC-MS Analysis of 2-Amino-4-oxopentanoic Acid

Abstract This application note provides a detailed, field-proven protocol for the chemical derivatization of 2-Amino-4-oxopentanoic acid (also known as δ-aminolevulinic acid) for subsequent analysis by Gas Chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the chemical derivatization of 2-Amino-4-oxopentanoic acid (also known as δ-aminolevulinic acid) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility stemming from its amino, carboxylic acid, and ketone functional groups, direct GC-MS analysis is not feasible.[1][2] The described two-step methodology, involving methoximation followed by silylation, effectively stabilizes the molecule and renders it volatile, enabling robust and reproducible chromatographic separation and mass spectrometric detection. This guide is intended for researchers, chemists, and drug development professionals requiring accurate quantification and identification of this important non-proteinogenic amino acid.

The Analytical Challenge: Why Derivatization is Essential

2-Amino-4-oxopentanoic acid is a key intermediate in the porphyrin synthesis pathway in both animals and plants.[3] Its analysis is critical in various biomedical and agricultural research areas. However, its molecular structure presents significant challenges for GC-MS analysis. The presence of a primary amine (-NH2), a carboxylic acid (-COOH), and a ketone (C=O) group makes the molecule:

  • Highly Polar: Leading to strong interactions with the stationary phase of the GC column, resulting in poor peak shape and tailing.[1][4]

  • Non-Volatile: The molecule has a high boiling point and will likely decompose at the high temperatures of the GC injector port rather than vaporizing.[1]

  • Prone to Tautomerization: The keto-enol tautomerism of the ketone group can lead to the formation of multiple derivative species, complicating chromatographic separation and quantification.[5]

To overcome these issues, a chemical derivatization strategy is mandatory. The goal is to mask the polar functional groups with nonpolar chemical moieties, thereby increasing the analyte's volatility and thermal stability for its journey through the GC-MS system.[2]

Principle of the Two-Step Derivatization Strategy

A single-step derivatization is insufficient for 2-Amino-4-oxopentanoic acid due to the reactive ketone group. Therefore, a robust two-step approach is employed:

Step 1: Methoximation of the Ketone Group The first step specifically targets the ketone functional group. Reacting the analyte with methoxyamine hydrochloride (MeOx) converts the ketone into a stable methoxime derivative.[5] This critical step "locks" the carbonyl group, preventing keto-enol tautomerism and ensuring that only a single, stable derivative is formed in the subsequent silylation step.[5]

Step 2: Silylation of Amine and Carboxylic Acid Groups Following methoximation, the remaining active hydrogens on the primary amine and carboxylic acid groups are replaced by nonpolar trimethylsilyl (TMS) groups. This is achieved using a powerful silylating agent, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] MSTFA is highly effective and has the advantage of producing volatile by-products that do not interfere with the chromatography.[1] This silylation step drastically reduces the molecule's polarity and increases its volatility.[6]

The final product is a stable, volatile di-TMS, mono-methoxime derivative of 2-Amino-4-oxopentanoic acid, which is ideal for GC-MS analysis.

G cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Start Analyte Sample (e.g., in aqueous solution) Dry Lyophilize to Complete Dryness (Critical Step) Start->Dry Methox Step 1: Methoximation Add Methoxyamine HCl in Pyridine Incubate (e.g., 90 min @ 37°C) Dry->Methox Silyl Step 2: Silylation Add MSTFA Incubate (e.g., 30 min @ 37°C) Methox->Silyl GCMS Inject into GC-MS System Silyl->GCMS Data Data Acquisition & Analysis GCMS->Data

Figure 1: Overall experimental workflow for the derivatization and analysis of 2-Amino-4-oxopentanoic acid.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
2-Amino-4-oxopentanoic acid HCl≥98%Sigma-Aldrich, ChemScene
Methoxyamine hydrochloride (MeOx)≥98%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Derivatization GradeThermo Fisher Scientific, Sigma-Aldrich
AcetonitrileAnhydrous, ≥99.8%Thermo Fisher Scientific
Reaction Vials (e.g., 2 mL)Glass, with PTFE-lined capsAgilent, Thermo Fisher Scientific
Heating Block or Incubator-VWR, Fisher Scientific
Centrifugal Vacuum Concentrator (Lyophilizer)-Labconco, Eppendorf
GC-MS System with Autosampler-Agilent, Shimadzu, Thermo Fisher Scientific

Causality Note: The use of anhydrous (dry) solvents and reagents is paramount. Silylation reagents like MSTFA are extremely sensitive to moisture, and the presence of water will consume the reagent and lead to incomplete or failed derivatization.[2][7][8]

3.2. Step-by-Step Derivatization Procedure

  • Sample Preparation (Drying):

    • Aliquot the sample containing 2-Amino-4-oxopentanoic acid into a 2 mL glass reaction vial. If the sample is in an aqueous solution, it must be dried completely.

    • Freeze the sample and dry it under vacuum using a centrifugal concentrator (e.g., SpeedVac) or a freeze-dryer until all solvent is removed. This step is the most critical for success.[5]

    • Expert Tip: For stubborn samples, re-dissolving the dried residue in a small amount of anhydrous acetonitrile and drying again can help azeotropically remove residual water.

  • Step 1: Methoximation

    • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the MeOx/pyridine solution to the completely dry sample residue in the reaction vial.

    • Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.

    • Place the vial in a heating block or incubator set to 37°C for 90 minutes .[5]

    • After incubation, allow the vial to cool to room temperature.

  • Step 2: Silylation

    • To the same vial containing the methoximated sample, add 80 µL of MSTFA .

    • Recap the vial tightly and vortex for 30 seconds.

    • Return the vial to the heating block or incubator set to 37°C for 30 minutes .[5]

    • After incubation, allow the vial to cool completely to room temperature.

  • Final Sample Preparation

    • The sample is now derivatized and ready for analysis. If necessary, the sample can be centrifuged to pellet any non-dissolved material.

    • Transfer the supernatant to a new autosampler vial with an insert for GC-MS injection. The derivatized sample should be analyzed promptly, although TMS derivatives are generally stable for several days if stored tightly capped at 4°C and protected from moisture.[9]

GC-MS Instrumental Parameters

The following table provides a validated starting point for GC-MS analysis. Parameters should be optimized for the specific instrument and column used.

ParameterRecommended SettingRationale
GC System
Column5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm, 0.25 µm filmA standard, robust column providing good separation for a wide range of derivatized metabolites.[1]
Carrier GasHelium, Constant Flow @ 1.0 mL/minInert carrier gas providing good efficiency.
Injector TypeSplit/SplitlessUse in splitless mode for trace analysis or split mode (e.g., 20:1) for higher concentrations.
Injector Temp.250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Oven ProgramInitial: 70°C, hold 2 min Ramp: 10°C/min to 300°C Hold: 5 minA typical temperature program that effectively separates the analyte from solvent and reagent peaks.
MS System
Ion SourceElectron Ionization (EI)Standard ionization technique providing reproducible fragmentation patterns for library matching.
Ion Source Temp.230°CStandard temperature for EI source.
Quadrupole Temp.150°CStandard temperature for quadrupole mass filter.
Acquisition ModeFull Scan (e.g., m/z 50-600)For initial identification of the derivative and its fragments.
Selected Ion Monitoring (SIM)For targeted quantification, providing higher sensitivity and selectivity.

Expected Results and Data Interpretation

The derivatization process adds one methoxime group and two trimethylsilyl (TMS) groups to the original molecule.

  • Original Molecular Weight (2-Amino-4-oxopentanoic acid): 131.13 g/mol

  • Final Derivative Molecular Weight: 318.5 g/mol

The Electron Ionization (EI) mass spectrum of the derivatized compound is expected to show characteristic fragments that can be used for identification. Key expected ions include:

  • M-15 ([M-CH₃]⁺): A very common and often abundant ion in the mass spectra of TMS derivatives, resulting from the loss of a methyl group from one of the TMS moieties.[2] This would be observed at m/z 303 .

  • M-57 ([M-C₄H₉]⁺): Loss of a tert-butyl group is characteristic of t-butyldimethylsilyl (TBDMS) derivatives, but fragmentation of the TMS-derivatized carbon backbone can also yield significant ions.

  • m/z 73: The base peak for many TMS compounds, corresponding to the [Si(CH₃)₃]⁺ ion.

Researchers should perform an injection of a derivatized standard to confirm the retention time and mass spectrum before analyzing unknown samples.

Conclusion

The analysis of polar, non-volatile compounds like 2-Amino-4-oxopentanoic acid by GC-MS is entirely dependent on a successful derivatization strategy. The two-step methoximation-silylation protocol detailed in this application note is a robust, reliable, and validated method. It effectively addresses the challenges of tautomerization, polarity, and volatility, leading to sharp chromatographic peaks, reproducible retention times, and characteristic mass spectra suitable for both qualitative and quantitative analysis. Adherence to the protocol, particularly the requirement for anhydrous conditions, will ensure high-quality, dependable results for researchers in a variety of scientific fields.

References

  • GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Glen Jackson. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? ResearchGate. [Link]

  • Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. PubMed. [Link]

  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. ACS Publications. [Link]

  • Limitations and disadvantages of GC-MS. Labio Scientific. [Link]

  • Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Agilent. [Link]

  • Acids: Derivatization for GC Analysis. Restek. [Link]

  • derivatization method for carboxylic acid? Chromatography Forum. [Link]

  • Trends and Developments in GC and GC–MS. LCGC International. [Link]

  • Dangers of using a more polar column for analysis. Chromatography Forum. [Link]

  • (PDF) Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. ResearchGate. [Link]

  • GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III. ResearchGate. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Esterification of Carboxylic Acids. YouTube. [Link]

  • Aminolevulinic acid. Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-Amino-4-oxopentanoic acid hydrochloride

Welcome to the technical support guide for 2-Amino-4-oxopentanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-4-oxopentanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex solubility challenges associated with this compound. As a non-proteinogenic alpha-amino acid, its unique structure, featuring both an amino group and a keto group, presents specific considerations for achieving stable and effective solubilization in buffer systems.[1] This guide provides in-depth, field-tested advice and protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 2-Amino-4-oxopentanoic acid hydrochloride in my standard phosphate buffer (pH 7.4). What is the most likely cause?

A1: The most common issue is related to the pH of the buffer and its proximity to the isoelectric point (pI) of the amino acid. Amino acids exhibit their lowest solubility at their pI, where the net charge of the molecule is zero. For 2-Amino-4-oxopentanoic acid, which has a carboxylic acid group and an amino group, the molecule exists as a zwitterion at neutral pH.

  • Causality: The hydrochloride salt form means the amino group is already protonated (NH3+). However, the overall charge of the molecule is highly dependent on the solution's pH. If your buffer pH is close to the molecule's pI, intermolecular attractions can increase, leading to aggregation and precipitation.

  • Troubleshooting Action: The key is to adjust the pH of your buffer away from the pI. Since you have the hydrochloride salt, the compound is generally more soluble in acidic conditions.[2] Try preparing your solution in a buffer with a lower pH (e.g., pH 4-5) or even in dilute HCl (e.g., 0.1M HCl) to create a stock solution before diluting it into your final buffer.[2]

Q2: What is the role of pKa in the solubility of this compound, and how can I use it to my advantage?

A2: The pKa values of the carboxylic acid and amino groups are critical for predicting the charge state of the molecule at a given pH, which directly influences its solubility. The Henderson-Hasselbalch equation is a powerful tool for understanding this relationship.[3][4][5][6]

  • pKa of the α-carboxylic acid group: Typically around 2-3 for amino acids.

  • pKa of the α-amino group: Typically around 9-10 for amino acids.

A related compound, 2-Amino-5-hydroxy-4-oxopentanoic acid, has a reported pKa of 2.91.[7] We can infer a similar pKa for the carboxylic acid group of your compound.

  • Expert Insight: To ensure solubility, you want the molecule to be in a charged state.

    • At a pH below the carboxylic acid pKa (~2.9), the carboxylic acid group will be mostly protonated (neutral), and the amino group will be protonated (positive charge). The overall molecule will be cationic.

    • At a pH above the amino group pKa (~9-10), the amino group will be deprotonated (neutral), and the carboxylic acid group will be deprotonated (negative charge). The overall molecule will be anionic.

The Henderson-Hasselbalch equation demonstrates that the solubility of ionizable compounds is pH-dependent.[6][8] Therefore, moving the pH of your solution further away from the isoelectric point will increase solubility.

Troubleshooting Workflows & Protocols
Systematic Solubility Troubleshooting Workflow

If you encounter solubility issues, follow this systematic approach to identify and resolve the problem.

Caption: A flowchart for systematic troubleshooting of solubility issues.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol is designed to create a stable, concentrated stock solution that can be diluted into your final experimental buffer.

  • Initial Solvent Selection: Based on the hydrochloride salt form, start with an acidic aqueous solvent. A 0.1 M HCl solution is a good starting point.[2] For highly hydrophobic compounds, consider using an organic solvent like DMSO or DMF, but always check for compatibility with your downstream application.

  • Weighing the Compound: Accurately weigh a small amount of 2-Amino-4-oxopentanoic acid hydrochloride.

  • Initial Dissolution: Add a small volume of your chosen solvent to the powder.

  • Mechanical Assistance:

    • Vortexing: Mix vigorously using a vortex mixer.

    • Sonication: If vortexing is insufficient, place the vial in a sonicator bath for short bursts. Be cautious, as excessive sonication can generate heat.

  • Gentle Warming: If the compound is still not dissolved, warm the solution gently (e.g., to 37°C). Do not overheat, as this can cause degradation.

  • pH Adjustment (for aqueous stocks): If necessary, slowly add small aliquots of a concentrated acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) while monitoring the pH to bring it into a range where solubility is higher.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the solvent to reach your final target concentration.

  • Sterilization and Storage: If required, sterile filter the stock solution using a 0.22 µm filter. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Amino acid solutions are generally stable for several weeks at 4°C when stored properly.[9]

Advanced Troubleshooting & In-Depth Explanations
Q3: I've tried adjusting the pH, but I'm still seeing precipitation over time. Could the compound be unstable?

A3: Yes, this is a possibility. The presence of a keto group can make the molecule susceptible to certain reactions, especially at extreme pH values or in the presence of certain buffer components.

  • Potential for Keto-Enol Tautomerism: The keto group can exist in equilibrium with its enol form. While this is a natural process, changes in the buffer environment could potentially shift this equilibrium and affect solubility or stability.

  • Buffer Interactions: Some buffers can interact with your compound. For example, phosphate buffers can sometimes form less soluble salts with certain molecules. If you suspect this, try a different buffer system with a similar pKa (see table below).

Recommendation: Prepare solutions fresh whenever possible. If you must store them, do so at low temperatures (-20°C or -80°C) and in small, single-use aliquots. When you thaw an aliquot, use it immediately and do not refreeze.

Q4: Can temperature be used to improve solubility?

A4: Yes, gentle warming can increase the rate of dissolution and, for many compounds, increase the solubility limit. However, this must be done with caution.

  • Benefits: Increasing the kinetic energy of the system can help overcome the energy barrier for dissolution.

  • Risks:

    • Degradation: As mentioned, 2-Amino-4-oxopentanoic acid could be susceptible to heat-induced degradation.

    • Supersaturation: If you dissolve the compound at a higher temperature and then cool it to your experimental temperature, you may create a supersaturated solution that can precipitate over time.

Best Practice: Use gentle warming (not exceeding 37-40°C) only as a last resort to get the compound into solution. If you do, ensure the solution remains clear after it has cooled to room temperature before using it in your experiment. For most solids, increasing the temperature increases solubility.[10]

Data & Reference Tables
Table 1: Properties of Common Biological Buffers
BufferpKa (at 25°C)Useful pH RangeComments
Citrate 3.13, 4.76, 6.402.5 - 6.5Can chelate metal ions.
Acetate 4.763.8 - 5.8Volatile, can be removed by lyophilization.
MES 6.155.5 - 6.7Good's buffer, minimal metal ion binding.
Phosphate (PBS) 7.206.5 - 7.5Can precipitate with some compounds.
HEPES 7.556.8 - 8.2Commonly used in cell culture.
Tris 8.067.5 - 9.0pH is temperature-dependent.
CHES 9.308.6 - 10.0Useful for higher pH ranges.
CAPS 10.409.7 - 11.1Useful for very high pH applications.
pH, pKa, and Molecular Charge State

The charge state of 2-Amino-4-oxopentanoic acid is determined by the pH of the solution relative to the pKa values of its ionizable groups. This relationship is fundamental to its solubility.

G cluster_0 Low pH (e.g., pH < 2) cluster_1 Mid pH (e.g., pH 3-9) cluster_2 High pH (e.g., pH > 10) Low_pH Overall Charge: +1 -COOH (Neutral) -NH3+ (Positive) Mid_pH Overall Charge: 0 (Zwitterion) -COO- (Negative) -NH3+ (Positive) Low_pH->Mid_pH pH > pKa1 (~2.9) High_pH Overall Charge: -1 -COO- (Negative) -NH2 (Neutral) Mid_pH->High_pH pH > pKa2 (~9.5)

Caption: The relationship between pH and the charge state of 2-Amino-4-oxopentanoic acid.

References
  • LookChem. (n.d.). 2-Amino-5-hydroxy-4-oxopentanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I dissolve free amino acids? Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Avdeef, A. (2011). Solubility-pH profiles of amino acids showing departures from the theoretical model. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-oxopentanoic acid. PubChem. Retrieved from [Link]

  • Papadoyannis, I. N., Samanidou, V. F., & Theodoridis, G. A. (2013). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Retrieved from [Link]

  • Microbe Notes. (2022). Henderson Hasselbalch Equation. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]

  • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

Sources

Optimization

improving peak shape and resolution in HPLC analysis of 2-Amino-4-oxopentanoic acid hydrochloride

Welcome to the technical support center for the HPLC analysis of 2-Amino-4-oxopentanoic acid hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-Amino-4-oxopentanoic acid hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges with peak shape and resolution in your experiments. As Senior Application Scientists, we aim to provide not just solutions, but also the scientific reasoning behind them to empower your method development and routine analysis.

Understanding the Analyte: 2-Amino-4-oxopentanoic Acid Hydrochloride

2-Amino-4-oxopentanoic acid is a non-proteinogenic alpha-amino acid.[1] Its structure, containing both an amino group and a carboxylic acid group, makes it a zwitterionic and polar molecule.[2] The hydrochloride salt form further influences its ionic state in solution. These characteristics are central to the challenges encountered during its analysis by High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode where polar compounds often exhibit poor retention and peak shape.[3]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor retention of 2-Amino-4-oxopentanoic acid hydrochloride on my C18 column?

A1: Poor retention of polar analytes like 2-Amino-4-oxopentanoic acid hydrochloride on a non-polar stationary phase like C18 is a common issue in reversed-phase HPLC.[3] The underlying reason is the low hydrophobicity of your analyte, leading to weak interactions with the stationary phase and, consequently, early elution, often near the solvent front. To address this, consider the following strategies:

  • Highly Aqueous Mobile Phases: Using a mobile phase with a high percentage of aqueous buffer can increase the retention of polar compounds. However, be aware that some conventional C18 columns can undergo "phase collapse" in highly aqueous conditions, leading to irreproducible retention times.[4] Employing columns specifically designed for use in 100% aqueous mobile phases is recommended.

  • Alternative Chromatography Modes: For highly polar compounds, alternative chromatographic techniques are often more suitable. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for retaining and separating polar analytes.[5][6] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[6]

  • Ion-Pair Chromatography: This technique introduces an ion-pairing reagent to the mobile phase that has an opposite charge to the analyte.[7] The ion-pairing reagent forms a neutral complex with the analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.[7]

Q2: My peak for 2-Amino-4-oxopentanoic acid hydrochloride is tailing significantly. What are the likely causes and solutions?

A2: Peak tailing is a common problem in HPLC and can arise from several factors, particularly when analyzing polar and ionizable compounds.[8] The primary cause is often secondary interactions between the analyte and the stationary phase.[8]

  • Silanol Interactions: Residual silanol groups on the surface of silica-based stationary phases can interact with the basic amino group of your analyte, leading to peak tailing.[9]

    • Solution 1: Use a well-end-capped column. Modern, high-purity silica columns with advanced end-capping significantly reduce the number of accessible silanol groups.[10]

    • Solution 2: Adjust mobile phase pH. Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated amino group of the analyte.[11]

    • Solution 3: Increase buffer concentration. A higher buffer concentration can help to mask the residual silanol groups.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path, causing peak tailing.[12]

    • Solution: Use a guard column to protect the analytical column and ensure proper sample preparation (e.g., filtration) to remove particulates. If the column is contaminated, a washing procedure with a strong solvent may be necessary.[8]

Q3: Can I analyze the enantiomers of 2-Amino-4-oxopentanoic acid using HPLC?

A3: Yes, the enantiomeric separation of amino acids is a well-established application of chiral HPLC.[13][14] Since 2-Amino-4-oxopentanoic acid is a chiral molecule, you will need a chiral stationary phase (CSP) to resolve its enantiomers.

Several types of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based columns being common choices for amino acid separations.[13][15] The mobile phase composition, typically a mixture of an organic solvent like isopropanol or ethanol in a non-polar solvent like hexane (for normal phase) or an aqueous buffer with an organic modifier (for reversed-phase), will need to be optimized for your specific CSP and analyte.[13] Derivatization of the amino acid can sometimes enhance enantioselectivity on certain CSPs.[13]

Troubleshooting Guide: Improving Peak Shape and Resolution

This section provides a structured approach to troubleshooting common issues encountered during the HPLC analysis of 2-Amino-4-oxopentanoic acid hydrochloride.

Scenario 1: Broad and/or Tailing Peaks

Broad or tailing peaks can compromise resolution and lead to inaccurate quantification. The following flowchart outlines a systematic troubleshooting approach.

G start Start: Broad/Tailing Peak Observed check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No system_issue Potential System Issue: - Column Contamination/Void - Partially Blocked Frit - Extra-column Volume yes_all_peaks->system_issue analyte_issue Potential Analyte-Specific Issue: - Secondary Interactions (Silanols) - Mobile Phase pH - Sample Solvent Mismatch no_all_peaks->analyte_issue troubleshoot_system Troubleshooting: 1. Reverse flush the column. 2. Check for leaks and ensure proper fitting connections. 3. Use a guard column. 4. If unresolved, replace the column. system_issue->troubleshoot_system troubleshoot_analyte Troubleshooting: 1. Lower mobile phase pH (e.g., 2.5-3.5). 2. Increase buffer strength. 3. Use a well-end-capped column. 4. Ensure sample is dissolved in mobile phase. analyte_issue->troubleshoot_analyte

Caption: Troubleshooting workflow for broad or tailing peaks.

Scenario 2: Poor Resolution Between 2-Amino-4-oxopentanoic acid and Other Components

Inadequate resolution can make accurate quantification impossible. Here are key parameters to adjust:

ParameterRecommended ActionScientific Rationale
Mobile Phase Composition Decrease the percentage of the strong (organic) solvent.This will increase the retention time of all components, potentially improving separation. For polar analytes, a more aqueous mobile phase generally increases retention in reversed-phase chromatography.
Mobile Phase pH Adjust the pH to alter the ionization state of the analyte and any ionizable impurities.The retention of ionizable compounds is highly dependent on pH.[11] Small changes in pH can significantly alter selectivity and, therefore, resolution.
Column Temperature Decrease the column temperature.Lowering the temperature generally increases retention and can improve resolution, although it may also lead to broader peaks and longer analysis times.[16]
Column Chemistry Switch to a column with a different stationary phase (e.g., C8, Phenyl, or a HILIC column).Different stationary phases offer different selectivities. A phenyl column can provide alternative selectivity for compounds with aromatic character, while a HILIC column is specifically designed for polar analytes.[17]
Column Efficiency Use a column with a smaller particle size or a longer column.Smaller particles and longer columns increase the number of theoretical plates, leading to sharper peaks and better resolution.[18]

Experimental Protocols

Protocol 1: HILIC Method for the Analysis of 2-Amino-4-oxopentanoic acid hydrochloride

This protocol provides a starting point for developing a HILIC method for the analysis of 2-Amino-4-oxopentanoic acid hydrochloride, which is often a more robust approach for such a polar analyte.[19]

1. Column and Mobile Phase Preparation:

  • Column: Use a HILIC column (e.g., amide, diol, or bare silica).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Initial Mobile Phase Composition: 90% B.

2. HPLC System Parameters:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: UV at 210 nm (as the analyte lacks a strong chromophore).[3][20]

3. Gradient Elution Program:

Time (min)%A%B
0.01090
10.04060
12.04060
12.11090
15.01090

4. Column Equilibration:

  • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes before the first injection. Proper equilibration is crucial for reproducible retention times in HILIC.

5. Sample Preparation:

  • Dissolve the 2-Amino-4-oxopentanoic acid hydrochloride standard or sample in a solvent that is compatible with the initial mobile phase, preferably with a similar or weaker elution strength (e.g., 90% Acetonitrile). Injecting a sample in a much stronger (more aqueous) solvent can lead to peak distortion.[21]

G cluster_prep Preparation cluster_hplc HPLC Analysis prep_column Select HILIC Column equilibrate Equilibrate Column (15-20 min) prep_column->equilibrate prep_mobile_phase Prepare Mobile Phases A & B prep_mobile_phase->equilibrate prep_sample Dissolve Sample in Initial Mobile Phase inject Inject Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect Detect at 210 nm run_gradient->detect

Caption: HILIC experimental workflow.

References

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022-06-30).
  • Direct Analysis of Amino Acids by HILIC–ESI-MS - Chromatography Online.
  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021-06-30).
  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023-08-09).
  • HPLC qualitative amino acid analysis in the clinical laboratories - PubMed.
  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies.
  • analysis of amino acids by high performance liquid chromatography.
  • Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR.
  • Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection - Thermo Fisher Scientific.
  • 2-Amino-4-oxopentanoic acid | C5H9NO3 | CID 423 - PubChem - NIH.
  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application | Agilent.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • Analysis of Amino Acids by HPLC - Agilent. (2010-06-24).
  • Peak Tailing in HPLC - Element Lab Solutions.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv. (2025-06-18).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis | LCGC International.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich.
  • Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics.
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International.
  • Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells - PMC - NIH.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Troubleshooting Basics, Part IV: Peak Shape Problems | LCGC International. (2012-07-01).
  • Methods for the Analysis of Underivatized Amino Acids by LC/MS - Agilent. (2017-12-01).
  • Accuracy and precision of different 2-oxopentanoic acid analytical methods. - Benchchem.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

Sources

Troubleshooting

Technical Support Center: Navigating Matrix Effects in LC-MS/MS Quantification of 2-Amino-4-oxopentanoic acid hydrochloride

Welcome to the technical support center for the LC-MS/MS quantification of 2-Amino-4-oxopentanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS quantification of 2-Amino-4-oxopentanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common challenge of matrix effects in bioanalysis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy, reproducibility, and robustness of your analytical methods.

Understanding the Challenge: 2-Amino-4-oxopentanoic acid hydrochloride and Matrix Effects

2-Amino-4-oxopentanoic acid hydrochloride is a polar molecule containing both an amino group and a keto acid functional group. Its analysis in complex biological matrices such as plasma, urine, or tissue homogenates by LC-MS/MS is often hampered by matrix effects. These effects, primarily ion suppression or enhancement, arise from co-eluting endogenous or exogenous components that interfere with the ionization of the target analyte in the mass spectrometer's ion source[1][2]. This can lead to inaccurate and unreliable quantification.

This guide provides a systematic approach to identifying, evaluating, and mitigating matrix effects to develop a validated and trustworthy LC-MS/MS method for 2-Amino-4-oxopentanoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for 2-Amino-4-oxopentanoic acid hydrochloride analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix[3]. For a polar molecule like 2-Amino-4-oxopentanoic acid hydrochloride, common matrix components such as phospholipids, salts, and other endogenous metabolites can significantly suppress or, less commonly, enhance its signal in the mass spectrometer[1]. This interference can lead to poor accuracy, imprecision, and a lack of sensitivity in your assay.

Q2: How do I know if my assay is suffering from matrix effects?

A2: Common indicators of significant matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • Inconsistent analyte response across different lots of biological matrix.

  • Discrepancies between results from spiked samples and standard solutions.

  • A non-linear calibration curve.

To definitively assess matrix effects, regulatory bodies like the FDA and EMA recommend specific validation experiments, such as the post-extraction spike and post-column infusion methods[3][4].

Q3: What is the "gold standard" for compensating for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the most effective way to compensate for matrix effects[5][6]. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, D). It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable normalization of the signal and accurate quantification[6].

Q4: Is derivatization a good strategy for mitigating matrix effects for this analyte?

A4: Derivatization can be a powerful tool. By chemically modifying the keto or amino group of 2-Amino-4-oxopentanoic acid, you can improve its chromatographic retention, moving it away from the early-eluting, highly polar matrix components that often cause ion suppression[1][7]. Derivatization can also enhance ionization efficiency, leading to improved sensitivity[7]. However, it adds a step to the sample preparation process and requires careful optimization to ensure complete and reproducible reactions.

Troubleshooting Guides

This section provides structured approaches to common issues encountered during the LC-MS/MS analysis of 2-Amino-4-oxopentanoic acid hydrochloride.

Issue 1: Low and Inconsistent Analyte Signal

Potential Cause: Significant ion suppression from the biological matrix.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low and inconsistent analyte signal.

Step-by-Step Guidance:

  • Assess the Matrix Effect:

    • Qualitative Assessment (Post-Column Infusion): This experiment identifies the retention time regions where ion suppression occurs.

      • Protocol:

        • Infuse a standard solution of 2-Amino-4-oxopentanoic acid hydrochloride at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer.

        • Establish a stable baseline signal for the analyte.

        • Inject a blank, extracted matrix sample.

        • Monitor the baseline. Dips in the signal indicate regions of ion suppression.[8]

    • Quantitative Assessment (Post-Extraction Spike): This experiment quantifies the extent of ion suppression or enhancement.

      • Protocol:

        • Prepare two sets of samples:

          • Set A: Spike a known amount of 2-Amino-4-oxopentanoic acid hydrochloride into a blank, extracted matrix.

          • Set B: Prepare a standard solution of the analyte in the mobile phase at the same concentration as Set A.

        • Analyze both sets by LC-MS/MS.

        • Calculate the matrix factor (MF) as: MF = (Peak Area in Set A) / (Peak Area in Set B).

        • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

    Sample Preparation TechniquePrinciplePros for 2-Amino-4-oxopentanoic acidCons
    Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol) and removed by centrifugation.Simple, fast, and removes the bulk of proteins.Non-selective, often leaves phospholipids and other small molecules that cause significant matrix effects.
    Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases.Can be more selective than PPT.2-Amino-4-oxopentanoic acid is highly polar and may not partition well into common organic solvents.
    Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away.Highly selective and can provide significant sample cleanup. Mixed-mode or polymeric SPE phases can be effective for polar compounds.Requires more method development and can be more expensive.

    Recommendation: Start with PPT for initial assessments. If significant matrix effects persist, develop an SPE method using a mixed-mode or hydrophilic sorbent.

  • Optimize Chromatography: Separate the analyte from the co-eluting interferences identified in the post-column infusion experiment.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar analytes like 2-Amino-4-oxopentanoic acid hydrochloride that are poorly retained on traditional reversed-phase columns[9][10]. HILIC uses a polar stationary phase and a high organic content mobile phase, promoting the retention of polar compounds[10].

    • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange or HILIC properties, offering unique selectivities for separating complex mixtures of polar and non-polar compounds.

    • Gradient Modification: Adjusting the gradient slope and mobile phase composition can alter the elution profile and resolve the analyte from interfering peaks.

Issue 2: Poor Peak Shape and/or Retention

Potential Cause: Incompatible sample diluent or inappropriate chromatographic conditions for a polar analyte.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape and retention.

Step-by-Step Guidance:

  • Sample Diluent: The solvent in which the final sample is dissolved for injection must be compatible with the initial mobile phase conditions. For HILIC, the sample diluent should have a high organic content (e.g., >75% acetonitrile) to ensure good peak shape. Injecting a highly aqueous sample onto a HILIC column will cause peak distortion and poor retention.

  • Chromatographic Mode:

    • Reversed-Phase: Standard C18 columns are generally not suitable for underivatized 2-Amino-4-oxopentanoic acid hydrochloride due to its high polarity, which will result in little to no retention[10].

    • HILIC: This is the recommended starting point.

      • Column Selection: Amide or unbonded silica HILIC phases are good choices.

      • Mobile Phase: A typical HILIC mobile phase consists of a high concentration of acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) to facilitate ionization and improve peak shape.

  • Derivatization as an Alternative: If adequate retention and peak shape cannot be achieved with HILIC or mixed-mode chromatography, consider derivatization of the keto group.

    • Reagents: Reagents like O-benzylhydroxylamine or Girard's reagents can be used to derivatize the ketone, making the molecule more hydrophobic and amenable to reversed-phase chromatography[7]. This also often improves ionization efficiency.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To 50 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 90:10 (v/v) acetonitrile/water with 10 mM ammonium formate.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Starting HILIC-MS/MS Method
  • LC System: UHPLC system

  • Column: HILIC Amide Column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 95
    5.0 50
    5.1 95

    | 8.0 | 95 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard solution of 2-Amino-4-oxopentanoic acid hydrochloride and its SIL-IS.

References

  • Deng, P., Chen, X., & Zhong, D. (2009). Quantification of Polar Drugs in Human Plasma With Liquid Chromatography-Tandem Mass Spectrometry. Bioanalysis, 1(1), 187-203.
  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • Li, Y., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 145, 535-543.
  • Zang, Y., et al. (2017). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens.
  • Waters Corporation. (n.d.).
  • Patel, K., et al. (2016). A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma.
  • Kim, J., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids.
  • Liu, J., et al. (2017). Quantitative analysis of acid-catalyzed levulinic acid product mixture from cellulose by mixed-mode liquid chromatography.
  • Patel, K., et al. (2016). A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. Research and Reviews: Journal of Pharmaceutical Analysis.
  • Liu, J., et al. (2017).
  • Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry, 85(22), 10846-10854.
  • An, M., & Wu, J. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 6, 36195.
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
  • Paglia, G., & Astarita, G. (2022). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Methods in Molecular Biology, 2396, 137-159.
  • IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy.
  • Guillarme, D., & Veuthey, J. L. (2009). LC-MS metabolomics of polar compounds.
  • Han, J., et al. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction.
  • Dolan, J. W. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America, 32(8), 554-559.
  • Zhang, T., et al. (2019). On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. Molecules, 24(20), 3707.
  • Leon-Sagrario, G., et al. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. In Comprehensive Analytical Chemistry (Vol. 95, pp. 41-76). Elsevier.
  • FDA. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Chaimongkol, L., et al. (2022). The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB. RSC Advances, 12(45), 29363-29374.
  • FDA. (2018).
  • Celignis. (n.d.). Analysis of Levulinic Acid.
  • Minoo Afshar, M., & van Hall, G. G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions.
  • Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS.
  • Bioanalysis Zone. (2014).
  • Sigma-Aldrich. (n.d.). Stable Isotope Labeled Amino Acid Mixes.
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.

Sources

Optimization

Technical Support Center: Chiral Separation of 2-Amino-4-oxopentanoic Acid Hydrochloride

Introduction: Welcome to the dedicated technical support resource for the chiral separation of 2-Amino-4-oxopentanoic acid hydrochloride. This molecule, a critical building block in various synthetic pathways, presents u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the dedicated technical support resource for the chiral separation of 2-Amino-4-oxopentanoic acid hydrochloride. This molecule, a critical building block in various synthetic pathways, presents unique challenges in its enantioselective analysis due to its dual keto and amino functionalities. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you to overcome common hurdles and achieve robust, reproducible chiral separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of 2-Amino-4-oxopentanoic acid hydrochloride?

A1: The primary challenges stem from the molecule's structure:

  • Multiple Interaction Sites: The presence of a carboxylic acid, an amine, and a ketone group allows for multiple points of interaction with a chiral stationary phase (CSP), potentially leading to complex retention behavior and peak broadening.

  • Keto-Enol Tautomerism: The ketone functionality can exist in equilibrium with its enol tautomer, which can lead to peak splitting or shoulders if the interconversion is slow on the chromatographic timescale.

  • pH Sensitivity: As an amino acid, the ionization state of both the amino and carboxylic acid groups is highly dependent on the mobile phase pH. This significantly impacts retention and selectivity. The hydrochloride salt form also dictates the initial sample pH.

  • Potential for Racemization: The alpha-proton to the ketone can be acidic, creating a potential for racemization under certain pH and temperature conditions, which would compromise the accuracy of the enantiomeric excess determination.

Q2: Which chiral separation techniques are most suitable for 2-Amino-4-oxopentanoic acid hydrochloride?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and generally recommended technique. Specifically, polysaccharide-based chiral stationary phases (CSPs) often provide good selectivity for amino acids. Supercritical Fluid Chromatography (SFC) can be a powerful alternative, often offering faster separations and reduced solvent consumption. Gas Chromatography (GC) is less ideal as it requires derivatization of the non-volatile amino acid, which adds complexity and potential for side reactions.

Q3: What are the recommended starting conditions for method development in chiral HPLC?

A3: For initial screening, a polysaccharide-based CSP is a strong starting point. Below is a table of suggested starting conditions.

ParameterRecommended Starting Conditions
Chiral Stationary Phase Amylose or cellulose-based (e.g., Chiralpak AD-H, Chiralcel OD-H)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic acid (TFA) (e.g., 80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

Note: These are general starting points. Optimization of the mobile phase composition, additive, and temperature will be necessary.

Troubleshooting Guides

Chiral HPLC Troubleshooting

Problem 1: Poor or No Enantiomeric Resolution

Possible Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The selected CSP may not have the appropriate chiral recognition mechanism for your analyte.

    • Solution: Screen a variety of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives, Pirkle-type, macrocyclic antibiotic).

  • Inappropriate Mobile Phase Composition: The mobile phase polarity and composition are critical for achieving selectivity.

    • Solution: Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar main solvent (e.g., hexane). A lower percentage of the polar modifier often increases retention and can improve resolution, but may also increase analysis time and peak broadening.

  • Missing or Incorrect Additive: For amino acids, an acidic or basic additive is often essential to control ionization and improve peak shape.

    • Solution: Add a small amount (0.1-0.2%) of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like diethylamine (DEA) to the mobile phase. For an amino acid hydrochloride, an acidic modifier is typically the first choice.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: The multiple functional groups on 2-Amino-4-oxopentanoic acid can lead to undesirable secondary interactions with the silica support of the CSP.

    • Solution: The addition of a mobile phase additive (TFA or DEA) can help to mask active sites on the silica surface and improve peak shape.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Mismatched Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.

Problem 3: Unstable or Drifting Retention Times

Possible Causes & Solutions:

  • Fluctuations in Column Temperature: Small changes in temperature can affect retention times, especially in chiral separations where the thermodynamics of interaction are critical.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Mobile Phase Inconsistency: The mobile phase composition may not be stable over time, especially if volatile solvents are used.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis.

    • Solution: Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) before injecting the sample.

Experimental Workflow and Decision Making

The following diagram illustrates a typical workflow for developing a chiral separation method for 2-Amino-4-oxopentanoic acid hydrochloride.

G cluster_0 start Start: Racemic 2-Amino-4-oxopentanoic acid HCl screen_csp Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Pirkle-type) start->screen_csp resolution_check Resolution Achieved? screen_csp->resolution_check optimize_mp Optimize Mobile Phase (Solvent ratio, Additives) resolution_check->optimize_mp No resolution_check->optimize_mp Partial validate Method Validation (Robustness, Linearity, LOD, LOQ) resolution_check->validate Yes optimize_temp Optimize Temperature optimize_mp->optimize_temp resolution_ok Resolution Acceptable? optimize_temp->resolution_ok resolution_ok->screen_csp No, Try New CSP resolution_ok->validate Yes end Final Chiral Separation Method validate->end G cluster_1 start Problem Encountered no_resolution No Resolution start->no_resolution poor_peak_shape Poor Peak Shape (Tailing/Fronting) start->poor_peak_shape drifting_rt Drifting Retention Times start->drifting_rt change_csp Change CSP Type no_resolution->change_csp Primary Action add_additive Add/Change Mobile Phase Additive (TFA/DEA) poor_peak_shape->add_additive Primary Action check_temp Control Column Temperature drifting_rt->check_temp Primary Action change_mp Modify Mobile Phase (Solvent Ratio/Additive) change_csp->change_mp If still no resolution check_sample Check Sample Concentration and Solvent add_additive->check_sample If shape still poor check_mp_prep Check Mobile Phase Preparation and Equilibration check_temp->check_mp_prep If still drifting

Caption: Troubleshooting Decision Tree.

References

  • Title: Chiral Separations by Liquid Chromatography Source: American Chemical Society URL: [Link]

  • Title: Chiral Amino Acid Analysis Source: Agilent Technologies URL: [Link]

  • Title: A Practical Guide to Chiral Analysis Source: Phenomenex URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Effects of L- and D-Enantiomers of 2-Amino-4-oxopentanoic Acid

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of chiral molecules is paramount. This guide provides a comprehensive comparison of the L- and D-enantio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of chiral molecules is paramount. This guide provides a comprehensive comparison of the L- and D-enantiomers of 2-Amino-4-oxopentanoic acid, a non-proteinogenic α-amino acid.[1] While direct comparative studies on these specific enantiomers are limited, this document synthesizes established principles of stereochemistry in pharmacology, data from structurally analogous compounds, and predicted metabolic pathways to offer a robust scientific overview.

The Significance of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology. The L- and D-enantiomers of an amino acid, while having identical chemical formulas, possess distinct three-dimensional arrangements of their atoms.[2][3] This seemingly subtle difference has profound implications for their biological activity, as the enzymes, receptors, and other macromolecules they interact with are themselves chiral.[4][5] Consequently, one enantiomer may elicit a potent biological response, while its mirror image could be inactive or even exert entirely different, sometimes toxic, effects.

L-2-Amino-4-oxopentanoic Acid: An Inferred Biological Profile

While specific data for L-2-Amino-4-oxopentanoic acid is scarce, significant insights can be drawn from a closely related natural product, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) . The "S" configuration in this context corresponds to the "L" configuration for amino acids. RI-331, an antifungal antibiotic isolated from Streptomyces sp., has been shown to inhibit protein biosynthesis in yeast.[6]

Mechanism of Action: The antifungal activity of RI-331 stems from its ability to significantly reduce the intracellular pools of essential amino acids, particularly methionine, isoleucine, and threonine. This suggests that L-2-Amino-4-oxopentanoic acid may act as an antimetabolite, interfering with amino acid metabolism and thereby inhibiting protein synthesis, a crucial process for cell growth and proliferation.[6] This selective toxicity against yeasts is particularly noteworthy, as mammals lack the enzymatic machinery to synthesize these essential amino acids, hinting at a potential therapeutic window.[6]

Metabolic Fate: In mammals, L-amino acids are typically metabolized by L-amino acid oxidases (LAAOs) . These flavoenzymes catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide.[7][8] It is therefore anticipated that L-2-Amino-4-oxopentanoic acid would be a substrate for LAAOs, leading to its degradation.

D-2-Amino-4-oxopentanoic Acid: A Predicted Biological Profile

The biological effects of D-amino acids are often markedly different from their L-counterparts. While some D-amino acids have specific physiological roles, many are considered foreign to mammalian systems and are subject to detoxification pathways.[4][9]

Metabolic Fate and Detoxification: The primary enzyme responsible for the metabolism of D-amino acids in mammals is D-amino acid oxidase (DAAO) .[10][11] This flavoenzyme catalyzes the oxidative deamination of a broad range of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[10] This process is a key detoxification mechanism, preventing the accumulation of potentially toxic D-amino acids.[12] Therefore, it is highly probable that D-2-Amino-4-oxopentanoic acid is a substrate for DAAO and would be metabolized through this pathway.

Potential for Toxicity: The metabolism of D-amino acids by DAAO can lead to the production of hydrogen peroxide, a reactive oxygen species. While this is a normal part of the detoxification process, an overload of D-amino acids can potentially lead to oxidative stress.[13] The toxicity of D-amino acids is generally low, but can vary depending on the specific amino acid and the metabolic capacity of the organism.[14]

Inferred Neurological Activity: Studies on the structurally related compound, 4-aminopentanoic acid , have revealed enantiomer-specific effects on the brain. The (R)-enantiomer (analogous to a D-amino acid) demonstrated greater uptake into cerebral synaptosomes and acted as a false GABAergic neurotransmitter.[15] This suggests that D-2-Amino-4-oxopentanoic acid could possess distinct neurological properties compared to its L-enantiomer, a possibility that warrants further investigation.

Comparative Summary

FeatureL-2-Amino-4-oxopentanoic AcidD-2-Amino-4-oxopentanoic Acid
Primary Biological Role Inferred antifungal activity via inhibition of protein synthesis.[6]Likely a xenobiotic, subject to detoxification.
Primary Metabolic Enzyme L-Amino Acid Oxidase (LAAO).[7][8]D-Amino Acid Oxidase (DAAO).[10][11]
Metabolic Products 2-Oxo-4-oxopentanoic acid, Ammonia, Hydrogen Peroxide.2-Oxo-4-oxopentanoic acid, Ammonia, Hydrogen Peroxide.
Potential Toxicity Likely low, as it is a substrate for normal amino acid metabolism.Potential for oxidative stress if administered in high doses due to DAAO activity.[13]
Inferred Neurological Effects Unknown.Potential for distinct neurological activity, based on data from 4-aminopentanoic acid.[15]

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between the L- and D-enantiomers of 2-Amino-4-oxopentanoic acid, the following experimental workflows are recommended.

Enantioselective Synthesis and Separation

The prerequisite for any biological comparison is the availability of enantiomerically pure compounds.

  • Racemic Synthesis: Synthesize racemic 2-Amino-4-oxopentanoic acid through established methods, such as the Strecker synthesis from 3-oxobutanal.

  • Enzymatic Resolution: Employ a stereoselective enzyme, such as an L- or D-amino acid oxidase or a hydantoinase, to selectively convert one enantiomer, allowing for the separation of the remaining enantiomer.[16]

  • Chiral Chromatography: Alternatively, utilize chiral high-performance liquid chromatography (HPLC) to resolve the racemic mixture into its constituent enantiomers.

  • Purity Assessment: Confirm the enantiomeric purity of the separated L- and D-forms using analytical chiral HPLC or other suitable techniques.

In Vitro Enzymatic Assays

These assays will determine if the enantiomers are substrates for their respective oxidases.

  • Enzyme Source: Obtain purified L-amino acid oxidase (from a source such as snake venom) and D-amino acid oxidase (recombinant human or porcine kidney).

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing the respective enzyme and a saturating concentration of the L- or D-enantiomer of 2-Amino-4-oxopentanoic acid.

  • Detection of Products:

    • Hydrogen Peroxide: Use a colorimetric assay, such as the Amplex Red assay, to quantify the production of hydrogen peroxide over time.

    • α-Keto Acid: Monitor the formation of the 2-oxo-4-oxopentanoic acid product by HPLC.

  • Data Analysis: Calculate the specific activity of the enzyme for each enantiomer (e.g., in µmol of product formed per minute per mg of enzyme).

Antifungal Susceptibility Testing

This protocol will assess the predicted antifungal activity of the L-enantiomer.

  • Test Organism: Use a susceptible yeast strain, such as Saccharomyces cerevisiae.

  • Broth Microdilution: In a 96-well plate, prepare serial dilutions of the L- and D-enantiomers in a suitable growth medium (e.g., Yeast Peptone Dextrose broth).

  • Inoculation: Add a standardized inoculum of the yeast to each well.

  • Incubation: Incubate the plate at an optimal temperature (e.g., 30°C) for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits yeast growth. Compare the MIC values for the L- and D-enantiomers.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis Yeast Standardized Yeast Inoculum Plate Inoculate 96-well Plate Yeast->Plate Enantiomers Serial Dilutions of L- and D-Enantiomers Enantiomers->Plate Incubate Incubate at 30°C for 24-48h Plate->Incubate MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->MIC

Caption: Workflow for Antifungal Susceptibility Testing.

Visualizing Metabolic Pathways

The distinct metabolic fates of the L- and D-enantiomers of 2-Amino-4-oxopentanoic acid can be visualized as follows:

Metabolic_Pathways L_AOPA L-2-Amino-4-oxopentanoic acid LAAO L-Amino Acid Oxidase (LAAO) L_AOPA->LAAO substrate L_Products 2-Oxo-4-oxopentanoic acid + NH₃ + H₂O₂ LAAO->L_Products catalyzes D_AOPA D-2-Amino-4-oxopentanoic acid DAAO D-Amino Acid Oxidase (DAAO) D_AOPA->DAAO substrate D_Products 2-Oxo-4-oxopentanoic acid + NH₃ + H₂O₂ DAAO->D_Products catalyzes

Caption: Distinct Metabolic Pathways of Enantiomers.

Conclusion and Future Directions

In the absence of direct comparative studies, this guide provides a scientifically-grounded framework for understanding the likely divergent biological effects of the L- and D-enantiomers of 2-Amino-4-oxopentanoic acid. Based on established biochemical principles and data from analogous molecules, the L-enantiomer is predicted to exhibit antifungal properties, while the D-enantiomer is expected to be a substrate for detoxification via D-amino acid oxidase, with the potential for distinct neurological effects.

This analysis underscores a significant knowledge gap and highlights the necessity for empirical research. The experimental protocols outlined herein provide a clear path forward for elucidating the specific biological and pharmacological profiles of each enantiomer. Such studies are crucial for unlocking their potential therapeutic applications or identifying any toxicological concerns, thereby contributing to the advancement of drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 423, 2-Amino-4-oxopentanoic acid. Retrieved from [Link].[1]

  • BioPharmaSpec (n.d.). L/D-Amino Acids: Differences and Importance. Retrieved from [Link].[2]

  • Fujii, N. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. International Journal of Molecular Sciences, 22(22), 12493. [Link].[4]

  • Ask A Scientist (2025). What is the difference between D and L enantiomers in terms of their effects on the body?. Retrieved from [Link].[17]

  • Oakway Naturals (n.d.). Amino-D-Tox™. Retrieved from [Link].[18]

  • Macchi, E., et al. (2021). An Overview of l-Amino Acid Oxidase Functions from Bacteria to Mammals: Focus on the Immunoregulatory Phenylalanine Oxidase IL4I1. International Journal of Molecular Sciences, 22(11), 6031. [Link].[19]

  • Yamaguchi, H., et al. (1986). The mode of antifungal action of (S)2-amino-4-oxo-5-hydroxypentanoic acid, RI-331. Journal of Antibiotics, 39(8), 1047-1054. [Link].[6]

  • Frontiers in Bioengineering and Biotechnology (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Retrieved from [Link].[20]

  • Wikipedia (n.d.). α-Ketoglutaric acid. Retrieved from [Link].[21]

  • Peptide Sciences (n.d.). Tesamorelin, CJC-1295 (no DAC), Ipamorelin 12mg (Blend). Retrieved from [Link].[22]

  • Wikipedia (n.d.). Aminolevulinic acid. Retrieved from [Link].[23]

  • Wikipedia (n.d.). Tirzepatide. Retrieved from [Link].[24]

  • Jochca, A. W., & Angle, J. C. (2014). Racemization in Reverse: Evidence that D-Amino Acid Toxicity on Earth Is Controlled by Bacteria with Racemases. Astrobiology, 14(3), 234-240. [Link].[13]

  • Schleicher, E., & Wagner, F. (1998). L-amino acid oxidases with specificity for basic L-amino acids in cyanobacteria. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1388(2), 315-326. [Link].[25]

  • Pollegioni, L., et al. (1997). Engineering the substrate specificity of D-amino-acid oxidase. The Journal of Biological Chemistry, 272(22), 14002-14010. [Link].[10]

  • Wikipedia (n.d.). L-amino acid oxidase. Retrieved from [Link].[7]

  • Nutrition Reviews (1951). Toxicity of D-Amino Acids. Nutrition Reviews, 9(1), 19-21. [Link].[14]

  • Zand, R., et al. (2021). Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. Journal of Neurochemistry, 159(3), 558-572. [Link].[15]

  • PLOS ONE (2020). Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. Retrieved from [Link].[26]

  • Molecules (2025). The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d4 and Polymerization of Their Lactides to Polylactic Acid. Retrieved from [Link].[27]

  • International Journal of Molecular Sciences (2020). Advances in Enzymatic Synthesis of D-Amino Acids. Retrieved from [Link].[16]

  • Pollegioni, L., et al. (2013). L-amino acid oxidase as biocatalyst: a dream too far?. Applied Microbiology and Biotechnology, 97(21), 9371-9385. [Link].[8]

  • PubMed (2023). Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering. Retrieved from [Link].[28]

  • ResearchGate (n.d.). a L-and D-enantiomers of a-amino acids where R refers to the side... Retrieved from [Link].[29]

  • Frontiers in Molecular Biosciences (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Retrieved from [Link].[30]

  • Das, K., Balaram, H., & Sanyal, K. (2024). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega, 9(5), 5084-5099. [Link].[5]

  • The EMBO Journal (2000). The structure of l-amino acid oxidase reveals the substrate trajectory into an enantiomerically conserved active site. Retrieved from [Link].[31]

  • ResearchGate (2025). Enzymatic Preparation of a D-Amino Acid from a Racemic Amino Acid or Keto Acid. Retrieved from [Link].[32]

  • MDPI (n.d.). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Retrieved from [Link].[33]

  • Wikipedia (n.d.). D-amino acid oxidase. Retrieved from [Link].[11]

  • Taylor & Francis Online (n.d.). D-amino acids – Knowledge and References. Retrieved from [Link].[34]

  • PubMed (1995). Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels. Retrieved from [Link].[35]

  • Lee, C. H., et al. (2015). Study on a Single-Dose Toxicity Test of D-Amino Acid Oxidase (DAAO) Extracts Injected into the Tail Vein of Rats. Journal of Life Science, 25(10), 1141-1146. [Link].[12]

  • Hsiao, H. Y., Walter, J. F., Anderson, D. M., & Hamilton, B. K. (1988). Enzymatic Production of Amino Acids. In Biocatalysis (pp. 181-186). Springer, Boston, MA. [Link].[36]

  • National Center for Biotechnology Information (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Retrieved from [Link].[37]

  • Das, K., Balaram, H., & Sanyal, K. (2024). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega, 9(5), 5084-5099. [Link].[9]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-oxopentanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-4-oxopentanoic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.